molecular formula C16H19N5O B6086022 5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-prop-2-enyl-N-prop-2-ynyl-1H-pyrazole-3-carboxamide

5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-prop-2-enyl-N-prop-2-ynyl-1H-pyrazole-3-carboxamide

Cat. No.: B6086022
M. Wt: 297.35 g/mol
InChI Key: NHLMLSSLCIJZSH-UHFFFAOYSA-N
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Description

5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-prop-2-enyl-N-prop-2-ynyl-1H-pyrazole-3-carboxamide is a complex organic compound characterized by its unique structure, which includes multiple pyrazole rings and various functional groups

Properties

IUPAC Name

5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-prop-2-enyl-N-prop-2-ynyl-1H-pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N5O/c1-5-7-20(8-6-2)16(22)15-10-14(17-18-15)11-21-13(4)9-12(3)19-21/h1,6,9-10H,2,7-8,11H2,3-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHLMLSSLCIJZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CC2=CC(=NN2)C(=O)N(CC=C)CC#C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-prop-2-enyl-N-prop-2-ynyl-1H-pyrazole-3-carboxamide typically involves the alkylation of pyrazoles with poly(bromomethyl) compounds using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) as a solvent . The reaction is carried out under reflux conditions for several hours, followed by cooling to room temperature and subsequent purification steps .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-prop-2-enyl-N-prop-2-ynyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as NaBH4 and LiAlH4 are used under controlled conditions to prevent over-reduction.

    Substitution: Nucleophiles like halides, amines, and thiols can be used in substitution reactions, often in the presence of a base or catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-prop-2-enyl-N-prop-2-ynyl-1H-pyrazole-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-prop-2-enyl-N-prop-2-ynyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions . Additionally, its structure allows it to interact with biological molecules, potentially inhibiting or activating specific enzymes and pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(3,5-dimethylpyrazol-1-yl)methyl]-N-prop-2-enyl-N-prop-2-ynyl-1H-pyrazole-3-carboxamide is unique due to its complex structure, which includes multiple functional groups and pyrazole rings. This complexity allows it to participate in a wide range of chemical reactions and form stable complexes with various metal ions, making it a valuable compound in both research and industrial applications.

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